molecular formula C21H21NO5 B2499245 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid CAS No. 1698780-10-7

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid

Cat. No. B2499245
CAS RN: 1698780-10-7
M. Wt: 367.401
InChI Key: NWZCCBGVDITGSW-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the fluorene and oxolane rings. The Fmoc group would add further complexity .


Chemical Reactions Analysis

In general, Fmoc-protected compounds can undergo reactions to remove the protecting group, revealing the free amine. This is typically done under basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Fluorene derivatives are typically crystalline solids. The compound is likely to have a high molecular weight .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s being used in the context of peptide synthesis, the Fmoc group would serve as a protecting group that can be selectively removed .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed safety information .

Future Directions

The use of Fmoc-protected compounds in peptide synthesis is a well-established field. Future research may focus on developing new synthetic methods or exploring new applications for these compounds .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxolan-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)19(18-10-5-11-26-18)22-21(25)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZCCBGVDITGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid

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